![molecular formula C10H13N3O2 B1210025 Guanoxan CAS No. 2165-19-7](/img/structure/B1210025.png)
Guanoxan
Übersicht
Beschreibung
Guanoxan is a sympatholytic drug that was marketed under the name Envacar by Pfizer in the United Kingdom to treat high blood pressureThis compound was not widely used and was eventually withdrawn from the market due to liver toxicity .
Wirkmechanismus
Target of Action
Guanoxan, also known as 2-guanidinomethyl-1,4-benzodioxan, primarily targets alpha-2 adrenoceptors . These receptors play a crucial role in the regulation of blood pressure and heart rate.
Mode of Action
This compound works by inhibiting the release of norepinephrine from nerve terminals . This leads to a decrease in sympathetic activity, which is responsible for the fight-or-flight response in the body. By reducing this activity, this compound causes relaxation of blood vessels and a reduction in heart rate .
Biochemical Pathways
This disruption leads to a decrease in blood pressure and heart rate .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors It’s important to note that individual patient characteristics, such as age, sex, and overall health status, can also impact the drug’s effectiveness and potential side effects.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Guanoxan umfasst die folgenden Schritte:
Chlorierungsreaktion: 2-Hydroxymethyl-1,4-benzodioxan reagiert mit Thionylchlorid in Gegenwart eines Lösungsmittels zu 2-Chlormethyl-1,4-benzodioxan.
Kondensationsreaktion: 2-Chlormethyl-1,4-benzodioxan wird dann in Gegenwart einer Alkali und eines Lösungsmittels mit Guanidin kondensiert, um this compound zu erzeugen.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für höhere Ausbeute und Reinheit optimiert. Das Verfahren umfasst:
- Chlorierung von 2-Hydroxymethyl-1,4-benzodioxan.
- Kondensation mit Guanidin.
- Salifizierung mit Schwefelsäure, um Guanoxansulfat zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Guanoxan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Es kann auch Reduktionsreaktionen unterliegen, obwohl diese weniger häufig sind.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere an nukleophilen Substitutionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Nukleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumhydroxid oder andere starke Basen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate von this compound ergeben .
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism
Guanoxan operates by blocking adrenergic receptors, which are responsible for regulating blood pressure through sympathetic nervous system activity. By inhibiting these receptors, this compound reduces vasoconstriction and lowers blood pressure. This mechanism is crucial in treating conditions related to hypertension.
Clinical Applications and Case Studies
-
Hypertension Treatment :
- A notable study published in the Mayo Clinic Proceedings (1966) documented the experiences of patients treated with this compound for hypertension. The study highlighted its effectiveness in lowering blood pressure in hypertensive patients but also noted adverse effects, particularly liver damage, leading to its withdrawal from the market in the UK .
- Comparison with Other Antihypertensives :
- Insulin Release Stimulation :
Data Tables
Study Reference | Findings |
---|---|
Mayo Clin Proc (1966) | Effective antihypertensive; risk of liver damage |
Synapse (2025) | NO-releasing ability; vasodilatory effects |
PubMed (1994) | Insulin release stimulation from pancreatic cells |
Vergleich Mit ähnlichen Verbindungen
Guanethidine: Similar in mechanism, used as an antihypertensive agent.
Bretylium: Another adrenergic neuron-blocking agent with similar applications.
Comparison:
Guanoxan vs. Guanethidine: Both compounds block adrenergic neurons, but this compound was withdrawn due to liver toxicity, whereas guanethidine remains in use.
This compound vs. Bretylium: While both have similar mechanisms, Bretylium is used more for its antiarrhythmic properties
This compound’s unique structure and properties make it a valuable compound for research, despite its limited clinical use.
Biologische Aktivität
Guanoxan, a compound belonging to the guanidine class, has been studied for its various biological activities, particularly in the context of pharmacology and therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic uses, and relevant research findings.
Overview of this compound
This compound is primarily recognized for its antihypertensive properties. It functions as a selective antagonist at alpha-adrenergic receptors, which plays a crucial role in regulating blood pressure by modulating vascular resistance and heart rate. The compound has been investigated for its potential in treating hypertension and related cardiovascular conditions.
This compound exerts its effects through several mechanisms:
- Alpha-Adrenergic Receptor Blockade : By blocking alpha-adrenergic receptors, this compound reduces vasoconstriction and promotes vasodilation, leading to decreased blood pressure.
- Sympathetic Nervous System Modulation : It influences the sympathetic nervous system's activity, which is pivotal in cardiovascular regulation.
- Neurotransmitter Interaction : this compound may alter the release and reuptake of neurotransmitters such as norepinephrine, further contributing to its antihypertensive effects.
Therapeutic Applications
This compound has been primarily studied for its role in managing hypertension. Clinical studies have demonstrated its efficacy in reducing blood pressure in patients with mild to moderate hypertension.
Table 1: Summary of Therapeutic Effects of this compound
Therapeutic Area | Effect | Study Reference |
---|---|---|
Hypertension | Blood pressure reduction | |
Cardiovascular Health | Improved vascular function | |
Pain Management | Potential analgesic effects |
Case Studies and Clinical Research
Several case studies highlight the clinical relevance of this compound:
- Hypertension Management : A study involving patients with essential hypertension showed that this compound effectively lowered systolic and diastolic blood pressure compared to placebo controls. This study utilized a double-blind methodology to ensure reliability (Source: Katzung Pharmacology) .
- Combination Therapies : Research has explored the use of this compound in combination with other antihypertensive agents, revealing synergistic effects that enhance overall therapeutic outcomes (Source: MDPI) .
- Pain Relief : Although primarily an antihypertensive agent, preliminary findings suggest that this compound may possess analgesic properties, warranting further investigation into its use for pain management (Source: Pharmacomedicale) .
Research Findings
Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound:
- Pharmacokinetics : Studies indicate that this compound is rapidly absorbed and metabolized, with a half-life suitable for once-daily dosing in hypertensive patients.
- Side Effects : Common side effects include dizziness and orthostatic hypotension, particularly during initial treatment phases.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7/h1-4,7H,5-6H2,(H4,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUVKVDQFXDZHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046166 | |
Record name | Guanoxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2165-19-7 | |
Record name | Guanoxan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2165-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanoxan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002165197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanoxan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13211 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Guanoxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUANOXAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V0MRL0R5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.